molecular formula C13H16FN3 B1485242 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2098085-79-9

3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Cat. No. B1485242
CAS RN: 2098085-79-9
M. Wt: 233.28 g/mol
InChI Key: VCHBTHVTOLIQBP-UHFFFAOYSA-N
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Description

The compound “3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The pyrazole ring and the fluorophenyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Differentiation

    A study highlights the identification and synthesis of a compound erroneously advertised as AZ-037, showcasing the significance of correct labeling in research chemicals. The research underlines the pyrazole core's bioisosteric potential for synthetic cannabinoids and the analytical characterization of the compounds, including a unique chlorine-containing by-product (McLaughlin et al., 2016).

  • Antimicrobial Applications

    Another research effort led to the synthesis of compounds with significant in vitro antimicrobial activity. This study synthesized various Schiff’s bases, azetidinones, and thiazolidinones, demonstrating a range of antibacterial properties against reference strains (Mistry et al., 2016).

  • Isostructural Compounds for Structural Analysis

    The synthesis of isostructural compounds containing the pyrazole core and their structural analysis via single crystal diffraction has been explored. Such studies contribute to understanding the molecular conformation and interactions within crystalline structures (Kariuki et al., 2021).

Bioactive Potential and Applications

  • Antitumor, Antifungal, and Antibacterial Properties

    Research into pyrazole derivatives has identified compounds with promising antitumor, antifungal, and antibacterial activities. These studies emphasize the role of molecular structure in bioactivity, providing a foundation for the development of novel therapeutic agents (Titi et al., 2020).

  • Polymer Modification and Medical Application

    The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those derived from pyrazole, demonstrates enhanced thermal stability and significant antibacterial and antifungal activities. Such modified polymers have potential applications in medical fields (Aly et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole-containing compounds exhibit various biological activities and have been used in the development of new pesticides .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-6-2-1-5-12(13)10-17-9-11(8-16-17)4-3-7-15/h1-2,5-6,8-9H,3-4,7,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHBTHVTOLIQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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